2-Chloro-2-nitropropane

Descripción

Structural and Chemical Classification within Halogenated Nitroalkanes

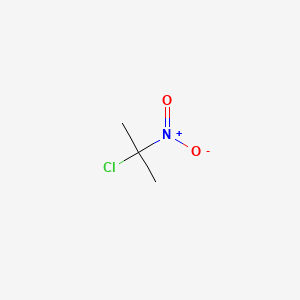

2-Chloro-2-nitropropane (C₃H₆ClNO₂) is an organic compound that belongs to the class of halogenated aliphatic nitro compounds. ontosight.ainih.gov Structurally, it is a propane (B168953) molecule substituted at the second carbon atom with both a chloro group and a nitro group. This geminal substitution, where both the halogen and the nitro group are attached to the same carbon, is a defining feature of its structure.

The compound is classified as a C-nitro compound, indicating the nitro group is bonded to a carbon atom. nih.gov It is a colorless to pale yellow liquid with a characteristic pungent odor. ontosight.aichemicalbook.com Its molecular structure and key identifiers are summarized in the tables below.

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| CAS Number | 594-71-8 | nih.govnist.gov |

| Molecular Formula | C₃H₆ClNO₂ | nih.govnist.gov |

| Molecular Weight | 123.54 g/mol | nih.govchemsynthesis.com |

| SMILES | CC(C)(N+[O-])Cl | nih.gov |

| InChIKey | JQYFSFNSNVRUPY-UHFFFAOYSA-N | nih.govstenutz.eu |

| Property | Value | Source |

|---|---|---|

| Physical Description | Clear colorless to slightly yellow liquid | nih.govchemicalbook.com |

| Boiling Point | 134 °C (decomposes) | nih.govchemsynthesis.com |

| Density | ~1.197 g/cm³ at 20 °C | nih.gov |

| Solubility | Insoluble in water | nih.govchemicalbook.com |

| Flash Point | 57.2 °C (135 °F) | nih.gov |

| Refractive Index | 1.4378 at 19 °C | nih.gov |

Significance of this compound in Chemical Sciences Research

The significance of this compound in chemical sciences stems primarily from its role as a versatile intermediate and building block in organic synthesis. ontosight.ailookchem.com The presence of both a chloro and a nitro group on the same tertiary carbon atom imparts unique reactivity, making it a valuable reagent for constructing more complex molecules.

In synthetic chemistry, it is utilized as an intermediate in the production of various chemicals, including pharmaceuticals, pesticides, dyes, and pigments. ontosight.aistenutz.eu Its functional groups allow for a range of chemical transformations. For instance, the compound can undergo nucleophilic substitution reactions, which are fundamental in creating different chemical structures. solubilityofthings.com

Research has highlighted its application as an "acetone equivalent" in controlled cross-aldol-type processes. chemchart.com This allows for the formation of carbon-carbon bonds under specific reaction conditions. Furthermore, it participates in electron transfer processes, such as S(RN)1 reactions, and has been used in coupling reactions with reagents like lithium acetylides to form α-nitro-acetylenes. chemchart.com Beyond its role as a reagent, it has also found application as a solvent for adhesives and as an anti-gelling agent for certain types of rubber cements. stenutz.eu

Historical Context and Evolution of Research on Chlorinated Nitroparaffins

The history of chlorinated nitroparaffins is linked to the broader development of nitroparaffin chemistry. The commercial production of nitroparaffins began in the 1940s, following a licensing agreement in 1935 between Commercial Solvents Corporation (CSC) and Purdue University for a patented nitration process. advancionsciences.com This laid the groundwork for the availability of nitroalkane starting materials. By the late 1960s, specific chlorinated derivatives like this compound were commercially available, indicating their established use in chemical applications by that time. fhsu.edu

The evolution of research into chlorinated organic compounds gained significant momentum in the 1970s. Seminal studies in 1974 identified the formation of trihalomethanes, such as chloroform (B151607), as by-products of water chlorination. nih.govnih.gov This discovery spurred extensive research into the analytical chemistry, formation, and significance of halogenated compounds in environmental and industrial contexts. nih.govmdpi.com While much of this research focused on disinfection by-products in drinking water, it broadened the scientific community's interest in the behavior and reactivity of chlorinated compounds in general, providing a wider context for the study of industrial chemicals like chlorinated nitroparaffins.

Overview of Key Research Areas and Challenges for this compound

Current and past research on this compound has focused on several key areas, primarily centered on its synthetic utility. One significant area is its application in electron transfer reactions, particularly S(RN)1 reactions, to form new carbon-carbon or carbon-heteroatom bonds. chemchart.com Another prominent research theme is its use as a precursor for generating other functional groups or for incorporation into larger molecular frameworks. researchgate.net Studies have investigated its role in coupling reactions and as an acetone (B3395972) equivalent, demonstrating its utility in controlled bond-forming strategies. chemchart.com

Despite its utility, the compound presents certain challenges that also guide research. Its reactivity profile indicates that it is unstable when heated, which necessitates careful control of reaction conditions. chemicalbook.com As with many halogenated organic compounds, there is an ongoing need to consider the environmental implications of its use and synthesis. solubilityofthings.com A continuing challenge in modern chemistry is the development of environmentally benign and efficient synthetic strategies. Future research may focus on creating more sustainable catalytic systems for transformations involving such compounds and exploring their reactivity in novel, selective chemical processes. researchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-2-nitropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO2/c1-3(2,4)5(6)7/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYFSFNSNVRUPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)([N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNO2 | |

| Record name | 2-CHLORO-2-NITROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7024798 | |

| Record name | 2-Chloro-2-nitropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-chloro-2-nitropropane is a clear colorless to slightly yellow liquid. (NTP, 1992), Colorless to slightly yellow liquid; [CAMEO] | |

| Record name | 2-CHLORO-2-NITROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloro-2-nitropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3086 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

273 °F at 760 mmHg (Decomposes) (NTP, 1992), 134 °C (DECOMPOSES), Boiling point = 57 °C @ 50 mm Hg | |

| Record name | 2-CHLORO-2-NITROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLORO-2-NITROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1407 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

135 °F (NTP, 1992), 57 °C, 135 °F (57 °C) (OPEN CUP) | |

| Record name | 2-CHLORO-2-NITROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloro-2-nitropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3086 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLORO-2-NITROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1407 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), SOL IN OILS; INSOL IN POTASSIUM HYDROXIDE, SOL IN ALCOHOL, ETHER, CARBON TETRACHLORIDE, GLYCEROL, 0.5 ML SOL IN 100 ML WATER @ 20 °C | |

| Record name | 2-CHLORO-2-NITROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLORO-2-NITROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1407 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.197 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.230 g/cu cm @ 19 °C | |

| Record name | 2-CHLORO-2-NITROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLORO-2-NITROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1407 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.26 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.3 (AIR= 1) | |

| Record name | 2-CHLORO-2-NITROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLORO-2-NITROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1407 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

22.3 mmHg at 77 °F (NTP, 1992), 8.5 [mmHg], 8.5 MM HG @ 25 °C | |

| Record name | 2-CHLORO-2-NITROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloro-2-nitropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3086 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLORO-2-NITROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1407 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LIQUID | |

CAS No. |

594-71-8 | |

| Record name | 2-CHLORO-2-NITROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloro-2-nitropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=594-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-2-nitropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CHLORO-2-NITROPROPANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 2-chloro-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-2-nitropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-2-nitropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-2-NITROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47BO4I4HL2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-CHLORO-2-NITROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1407 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Mechanistic Pathways of 2 Chloro 2 Nitropropane Formation

Established Synthetic Routes to 2-Chloro-2-nitropropane

The formation of this compound can be achieved through several established synthetic pathways, primarily involving nucleophilic substitution and alternative chlorination methods.

Nucleophilic Substitution Reactions in this compound Synthesis

A primary method for synthesizing this compound involves the reaction of nitromethane (B149229) with chloroform (B151607) in the presence of a base like sodium hydroxide (B78521). ontosight.ai This process highlights the role of nucleophilic attack in its formation.

A significant pathway in the chemistry of related compounds is the radical-nucleophilic substitution (SRN1) mechanism. researchgate.netinflibnet.ac.in For 2-substituted-2-nitropropanes, including the chloro-derivative, these reactions are crucial. The process is initiated by the transfer of an electron to the substrate, forming a radical anion. researchgate.netinflibnet.ac.in This intermediate then expels the leaving group (in this case, a chloride ion) to form a radical, which subsequently reacts with a nucleophile. The radical anions of this compound have been detected using electron spin resonance spectroscopy, confirming their role as reactive intermediates in SRN1 reactions. researchgate.net The anions of nitroimidazoles, for example, have been shown to react with this compound via an SRN1 mechanism to yield N(1)-(nitroalkyl) derivatives. rsc.org

Alternative Synthetic Approaches for Halogenated Nitropropanes

Beyond direct nucleophilic substitution, other methods are available for the synthesis of halogenated nitropropanes.

Oxidative Chlorination: A notable method involves the oxidative chlorination of titanium(IV) enolates of 2-nitroesters using ammonium (B1175870) nitrate, which produces 2-chloro-2-nitrocarboxylic esters in high yields. researchgate.net Another approach is the visible-light-driven aerobic chlorination of alkyl sp³ C–H bonds, which can use HCl or NaCl as the chlorine source and air as the terminal oxidant at room temperature. sorbonne-universite.frthieme-connect.com

Oxidation of Nitroso Compounds: this compound can also be synthesized by the oxidation of 2-chloro-2-nitrosopropane. google.com One documented procedure involves treating crude 2-chloro-2-nitrosopropane dissolved in acetic acid with a mixture of oxygen and ozone. google.com

Halogenation in the Presence of a Base: The carbon atom that holds the nitro group is susceptible to halogenation when a base is present. who.int However, photochemical chlorination tends to result in the chlorination of the terminal carbons of 2-nitropropane (B154153). who.int

Chemical Reactivity and Transformation Mechanisms of this compound

The reactivity of this compound is characterized by its participation in both electrophilic and nucleophilic pathways, its thermal instability, and its utility as a building block in organic chemistry.

Electrophilic and Nucleophilic Reaction Pathways

This compound can act as an electrophile, undergoing nucleophilic substitution reactions where the chlorine atom is replaced. solubilityofthings.comontosight.ai It reacts with various nucleophiles, including thiolates, through an SRN1 mechanism. researchgate.net The course of these reactions can be influenced by factors such as the nucleophilicity of the reacting species, the solvent, and the presence of light. researchgate.net

Conversely, the deprotonation of the related 2-nitropropane at the α-position in the presence of a base generates a nitronate anion. researchgate.netfrontiersin.org This anion is a potent nucleophile and can participate in a variety of nucleophilic addition and substitution reactions. frontiersin.org For instance, the anion of 2-nitropropane can engage in SRN1 reactions with α-nitrosulphides. rsc.org This dual electrophilic/nucleophilic nature is a cornerstone of nitro compound chemistry. researchgate.net

Mechanisms of Degradation and Decomposition

This compound exhibits thermal instability. It undergoes slight decomposition at 57 °C and can explode upon rapid heating. guidechem.comnih.gov When heated to decomposition, it releases toxic fumes of nitrogen oxides (NOx) and chloride ions (Cl⁻). guidechem.com

The biodegradation of related chlorinated nitroaromatic compounds has been studied, offering insights into potential degradation pathways. researchgate.netnih.gov Microbial degradation often involves initial reduction of the nitro group and subsequent dechlorination. nih.gov For example, some bacteria can utilize chlorinated nitroaromatic compounds as their sole source of carbon and energy, breaking them down through various metabolic pathways. researchgate.netnih.gov The degradation of 2-chloro-5-nitrophenol (B15424) by Ralstonia eutropha JMP134 is initiated by the chemoselective reduction of the nitro group, followed by reductive dechlorination. nih.gov While specific pathways for this compound are not detailed, the principles from related compounds suggest that enzymatic processes could target both the nitro and chloro functional groups.

Role as a Synthetic Intermediate in Organic Chemistry

This compound is a valuable intermediate in the synthesis of a wide range of organic molecules. ontosight.aiguidechem.com Its applications include the production of:

Pharmaceuticals ontosight.aiguidechem.comlookchem.com

Pesticides and Insecticides ontosight.aistenutz.eu

Dyes and Pigments ontosight.ailookchem.com

Complex Organic Compounds , such as diamines stenutz.eu

The reactivity of both the chloro and nitro groups allows for diverse transformations, making it a versatile building block for constructing more complex molecular architectures. stenutz.eu

Chemical Properties and Identifiers

Summary of Reactions

Mentioned Chemical Compounds

Advanced Analytical and Spectroscopic Characterization of 2 Chloro 2 Nitropropane

Spectroscopic Probes for Molecular Structure and Electronic Configuration

Spectroscopic techniques are indispensable for probing the intricate details of molecular structure and bonding in 2-chloro-2-nitropropane.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Studies

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. While specific spectral data for this compound is not extensively detailed in the provided search results, analogous data from similar compounds like 2-nitropropane (B154153) can offer valuable insights.

In the related compound 2-nitropropane, the ¹H-NMR spectrum shows distinct signals for the methyl and methine protons. blogspot.comscribd.com The methyl protons typically appear as a doublet, and the methine proton as a septet, with their coupling confirming the connectivity within the molecule. blogspot.comscribd.com For this compound, the absence of a methine proton would simplify the ¹H-NMR spectrum, likely showing a single peak for the six equivalent methyl protons.

¹³C-NMR spectroscopy provides information on the carbon skeleton. In 2-nitropropane, the methyl carbons appear at a chemical shift of approximately 21 ppm, while the methine carbon is observed around 79 ppm. scribd.com For this compound, the quaternary carbon attached to the chlorine and nitro groups would have a characteristic chemical shift, influenced by the electronegativity of these substituents. A single peak for the two equivalent methyl carbons would also be expected.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), are powerful tools for establishing connectivity. blogspot.comscribd.com While a COSY spectrum of this compound would be uninformative due to the lack of proton-proton coupling, a HETCOR spectrum would definitively correlate the proton signals from the methyl groups to their corresponding carbon signals.

| NMR Data for Related Compounds | |

| Compound | ¹H-NMR Chemical Shift (ppm) |

| 2-Nitropropane | Methyl (doublet): ~1.56, Methine (septet): ~4.66 blogspot.comscribd.com |

| 2-Chloropropane | Methyl (doublet): Varies, Methine (septet): Varies youtube.com |

This table presents data for related compounds to infer the expected NMR characteristics of this compound.

Mass Spectrometry (MS) Applications for Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of this compound. The presence of chlorine with its two stable isotopes, ³⁵Cl and ³⁷Cl (in an approximate 3:1 ratio), results in a characteristic M+2 peak for fragments containing a chlorine atom. docbrown.info

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺). However, due to the lability of the C-Cl and C-N bonds, this peak may be weak or absent. miamioh.edu Key fragmentation pathways would likely involve the loss of the chlorine atom (Cl•) and the nitro group (NO₂•). The loss of the nitro group (mass 46) is a common fragmentation pattern for nitro compounds. miamioh.edu

Expected Fragmentation Pattern of this compound:

| Ion | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Description |

| [C₃H₆ClNO₂]⁺• | 123 | 125 | Molecular Ion |

| [C₃H₆NO₂]⁺ | 88 | - | Loss of Cl• |

| [C₃H₆Cl]⁺ | 77 | 79 | Loss of NO₂• |

| [NO₂]⁺ | 46 | - | Nitro group |

| [C₃H₆]⁺• | 42 | - | Propyl fragment |

This table is a hypothetical representation of the expected major fragments based on general fragmentation rules for similar compounds.

Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can provide even more detailed structural information by isolating a specific ion and inducing further fragmentation. nih.govnih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of a molecule. cigrjournal.org The IR spectrum of this compound is expected to show strong absorption bands characteristic of the nitro group (NO₂). These typically appear as two distinct stretching vibrations: an asymmetric stretch in the range of 1550-1650 cm⁻¹ and a symmetric stretch between 1300-1400 cm⁻¹. The C-Cl stretching vibration would likely be observed in the fingerprint region, typically between 600-800 cm⁻¹.

Raman spectroscopy, which relies on changes in polarizability, would also be sensitive to these vibrations. cigrjournal.org The symmetric vibrations, in particular, often give rise to strong Raman signals. The combination of IR and Raman data provides a more complete picture of the vibrational modes of this compound. acs.org

Characteristic Vibrational Frequencies:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Asymmetric NO₂ Stretch | 1550-1650 | IR |

| Symmetric NO₂ Stretch | 1300-1400 | IR, Raman |

| C-Cl Stretch | 600-800 | IR, Raman |

This table summarizes the expected vibrational frequencies based on known data for nitroalkanes and halogenated compounds.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation and quantification of this compound from complex mixtures.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) in this compound Analysis

Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like this compound. nih.goviik.ac.id When coupled with a mass spectrometer (GC-MS), it allows for both separation and definitive identification. iik.ac.idmdpi.com The choice of the GC column's stationary phase is critical for achieving good separation from other components in a sample.

High-performance liquid chromatography (HPLC) can also be employed for the analysis of this compound, particularly for less volatile matrices or when derivatization is necessary. synectics.net The selection of the mobile and stationary phases in HPLC would depend on the polarity of the compound and the matrix.

Both GC and HPLC are widely used for quantitative analysis, often employing an internal standard to ensure accuracy and precision. nih.gov

Electroanalytical Methods for Redox Behavior Investigations (e.g., Polarography)

Electroanalytical techniques, such as polarography and voltammetry, are used to study the redox behavior of this compound. A polarographic study of several halogenated nitroparaffins, including this compound, has been conducted to determine their reduction characteristics. scispace.com Such studies typically involve applying a varying potential to a dropping mercury electrode and measuring the resulting current. The half-wave potential (E₁/₂) obtained from the polarogram is characteristic of the analyte and can be used for its identification and quantification.

The reduction of nitro compounds at the electrode surface often involves the transfer of multiple electrons and protons. rsc.org The presence of the chlorine atom in this compound can influence the reduction potential compared to its non-halogenated analog, 2-nitropropane. The electrochemical reduction can lead to the formation of various products, including amines. acs.org Modern voltammetric techniques, like square-wave voltammetry, offer enhanced sensitivity for studying such redox processes. mjcce.org.mk

Methodological Advancements and Challenges in this compound Detection

The accurate detection and quantification of this compound are crucial for its use in various applications and for environmental monitoring. Analytical methodologies have evolved, offering greater sensitivity and specificity, yet challenges remain in ensuring precise and reliable measurements.

Methodological advancements have largely centered on chromatographic techniques, particularly gas chromatography (GC) coupled with various detectors. osha.govmdpi.com GC is well-suited for the analysis of volatile compounds like this compound. To enhance detection limits and minimize matrix interference, various sample preparation and extraction techniques have been developed. These include headspace solid-phase microextraction (HS-SPME) and solid-phase dynamic extraction (SPDE), which concentrate volatile analytes from a sample before their introduction into the GC system. mdpi.comtdx.cat For instance, SPDE followed by gas chromatography-mass spectrometry (GC-MS) has been utilized for the tentative determination of this compound in complex matrices such as unroasted green coffee beans and spices. mdpi.com

Despite these advancements, several challenges persist. A primary issue in the analysis of related nitroalkanes, such as 2-nitropropane, is the potential for analyte degradation during sample collection and analysis. For example, the use of charcoal adsorbent tubes for air sampling can lead to the partial conversion of 2-nitropropane to acetone (B3395972) on the charcoal surface, a phenomenon that could potentially affect this compound as well. osha.gov

Furthermore, older colorimetric methods for nitroparaffin detection are often hampered by a lack of specificity, as other nitro compounds can produce false-positive results. osha.gov Even with advanced chromatographic methods, interferences can be a significant challenge. Any compound that has a similar retention time to this compound under the specific GC conditions can interfere with its detection and quantification. osha.gov To address this, confirmation of the compound's identity using a secondary, more definitive technique like mass spectrometry (MS) is considered essential. osha.gov

Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for the fundamental characterization of this compound, though they are less commonly used for trace-level detection in complex samples. nih.govdocbrown.info Additionally, electrochemical methods have been explored, where this compound is used as an electrochemically active compound for applications like in-situ corrosion detection. google.az In such methods, the analytical challenge shifts to detecting the reduced form of the compound. google.az

The following table summarizes the analytical techniques and the associated challenges in the detection of this compound and related compounds.

| Analytical Technique | Application/Advancement | Associated Challenges |

| Gas Chromatography (GC) | Primary method for separating and quantifying volatile compounds. | Potential for interferences from compounds with similar retention times. osha.gov |

| GC-Mass Spectrometry (GC-MS) | Provides definitive identification and confirmation of the analyte. osha.gov | Requires more complex instrumentation and data analysis. |

| Solid-Phase Extraction (SPE/SPDE/HS-SPME) | Sample pre-concentration and clean-up, improving sensitivity. mdpi.comtdx.cat | Analyte stability on the sorbent material can be a concern. osha.gov |

| Colorimetric Methods | Historically used for nitroparaffin detection. | Lack of specificity; other nitro compounds can cause positive interference. osha.gov |

| Electrochemical Methods | Used in specific applications like corrosion detection. google.az | The analytical signal depends on the detection of the reduced form of the compound. google.az |

Computational Chemistry and Theoretical Modeling of 2 Chloro 2 Nitropropane

Quantum Mechanical Approaches for Electronic Structure and Molecular Geometry

Quantum mechanical methods are fundamental to understanding the intrinsic properties of 2-chloro-2-nitropropane at the atomic level. These calculations allow for the precise determination of the molecule's three-dimensional structure and the distribution of its electrons.

Table 1: Optimized Structural Parameters of this compound

| Parameter | Value (Å or °) |

|---|---|

| C-Cl bond length | Data not available in search results |

| C-N bond length | Data not available in search results |

| N-O bond lengths | Data not available in search results |

| C-C bond lengths | Data not available in search results |

| Cl-C-N bond angle | Data not available in search results |

| O-N-O bond angle | Data not available in search results |

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules, which in turn helps in predicting their stability and reactivity. For this compound, DFT calculations, specifically at the B3LYP/6-311+G(d,p) level of theory, have been employed to optimize its molecular geometry. acs.orgacs.org

The stability of a molecule can be inferred from its electronic energy and the energies of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. nih.gov While the exact HOMO-LUMO gap for this compound was not found in the provided search results, this type of calculation is a standard output of DFT studies and provides insights into the molecule's susceptibility to electrophilic and nucleophilic attack. nih.govsemanticscholar.orgnih.gov

Reactivity descriptors that can be calculated from DFT results include:

Chemical Potential (μ): Indicates the escaping tendency of electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. mdpi.com

These descriptors offer a quantitative basis for comparing the reactivity of this compound with other chlorinated nitroalkanes.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are invaluable for mapping out the energetic landscapes of chemical reactions. For this compound, ab initio calculations at the MP4(SDQ)/6-311+G(d,p) level have been used to determine the energies of various points on the potential energy surface for its photodissociation. acs.orgacs.org

These calculations are crucial for identifying transition states (TS), which are the energy maxima along a reaction coordinate, and for determining the activation energies of different reaction pathways. acs.orgacs.org For instance, the energetic profiles for the elimination of HONO and the rearrangement to an aci-form have been computationally investigated for a series of nitroalkanes, including this compound. acs.org Such studies reveal the most likely mechanisms of decomposition or transformation under specific conditions. The calculated energies help to construct a schematic energy diagram, illustrating the relative stabilities of reactants, intermediates, transition states, and products. acs.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While specific molecular dynamics (MD) simulation studies focused solely on this compound were not identified in the search results, this computational technique is a powerful tool for exploring the conformational flexibility and intermolecular interactions of molecules. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of their behavior. mdpi.com

For a molecule like this compound, MD simulations could be used to:

Analyze Conformational Isomers: Although this compound has limited rotational freedom around its central carbon-carbon bonds, MD can explore the preferred orientations of the nitro and chloro groups.

Study Intermolecular Interactions: In a condensed phase, MD simulations can reveal how molecules of this compound interact with each other and with solvent molecules. This is crucial for understanding its physical properties like boiling point and solubility. The simulations can quantify non-covalent interactions such as van der Waals forces and dipole-dipole interactions.

The general methodology involves placing a number of molecules in a simulation box and calculating the forces between them using a force field. The system's trajectory is then evolved over time by integrating Newton's equations of motion. mdpi.com

Theoretical Predictions of Reactivity and Reaction Mechanisms

Theoretical calculations are instrumental in predicting the reactivity of this compound and elucidating its reaction mechanisms. The computational study on its photodissociation provides a clear example. acs.orgacs.org By calculating the energies of different dissociation pathways, researchers can predict which bonds are most likely to break upon absorption of UV light. For instance, the C-NO2 bond scission is a common pathway for nitroalkanes. aip.org

The study by Sengupta et al. investigated the formation of the OH fragment during the photodissociation of this compound. acs.orgacs.org Their ab initio calculations suggested that the formation of OH proceeds through the initial molecular elimination of HONO, which is formed with sufficient internal energy to subsequently dissociate. acs.orgacs.org This demonstrates how theoretical predictions can unravel complex reaction mechanisms that may be difficult to observe experimentally.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Chlorinated Nitroalkanes

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physical properties, respectively. While no specific QSAR/QSPR models exclusively for this compound were found, there is extensive research on modeling for the broader classes of nitroaromatic compounds and chlorinated alkanes. nih.govresearchgate.net

These models are typically developed using a set of compounds with known activities or properties and a large number of calculated molecular descriptors. These descriptors can be constitutional, topological, geometric, or electronic in nature.

Table 2: Common Descriptors in QSAR/QSPR Models for Related Compounds

| Descriptor Type | Examples | Relevance to Chlorinated Nitroalkanes |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment | Relate to reactivity and intermolecular interactions. nih.gov |

| Topological | Molecular connectivity indices | Describe the branching and shape of the molecule. |

| Physicochemical | LogP (octanol-water partition coefficient) | Indicates hydrophobicity, important for biological uptake. nih.gov |

| Constitutional | Number of chlorine atoms, Molecular weight | Simple descriptors that can correlate with properties like toxicity. researchgate.net |

For chlorinated nitroalkanes like this compound, QSAR models could be developed to predict toxicological endpoints. For instance, skin sensitization has been suggested for this compound based on QSAR modeling. haz-map.com Similarly, QSPR models could predict physical properties such as boiling point, vapor pressure, and water solubility. The development of such models would involve calculating a wide array of descriptors for a series of related compounds and then using statistical methods like multiple linear regression or machine learning to build a predictive model.

Environmental Fate, Transport, and Degradation Pathways of 2 Chloro 2 Nitropropane

Abiotic Transformation Processes in Environmental Compartments

Abiotic degradation involves non-biological processes, including reactions with light (photolysis), water (hydrolysis), and chemical reduction, which can lead to the transformation of 2-Chloro-2-nitropropane without the involvement of microorganisms.

Direct photolysis is a potential degradation pathway for this compound in the atmosphere and surface waters. While specific photolytic studies on this compound are limited, research on analogous aliphatic nitro compounds, such as 2-nitropropane (B154153), provides insight into likely mechanisms. The primary photolytic pathway for nitroalkanes upon absorption of UV radiation is the cleavage of the carbon-nitrogen (C-N) bond. acs.org

For 2-nitropropane, collision-free UV photodissociation has been shown to yield several products, including hydroxyl radical (OH), nitrous acid (HONO), and nitric oxide (NO). dtic.mil By analogy, the photolysis of this compound is expected to proceed via the homolytic cleavage of the C-N bond, which would generate a 2-chloro-2-propyl radical and nitrogen dioxide (NO₂).

Equation 1: Postulated Primary Photolysis Step (CH₃)₂C(Cl)NO₂ + hν → (CH₃)₂C(Cl)• + NO₂•

The resulting highly reactive radical species can undergo further reactions with oxygen and other atmospheric components. The 2-chloro-2-propyl radical could react to form acetone (B3395972) and other degradation products. The nitrogen dioxide can participate in atmospheric photochemical cycles. For 2-nitropropane, photodegradation tests have shown 95% degradation after 24 hours, indicating that photolysis is a significant environmental fate process. nih.gov

Table 1: Potential Photodegradation Products of this compound Based on Analogous Compounds

| Precursor Compound | Analogous Compound Studied | Wavelength (nm) | Identified Photoproducts |

|---|---|---|---|

| This compound | 2-Nitropropane | 222, 249, 308 | OH, HONO, NO dtic.mil |

This interactive table summarizes potential photodegradation products based on studies of similar compounds.

Hydrolysis, the reaction with water, can be a significant abiotic degradation pathway for halogenated alkanes. The structure of this compound, with a chlorine atom on a tertiary carbon, is analogous to 2-chloro-2-methylpropane (B56623) (tert-butyl chloride), a compound known to undergo hydrolysis readily. pbworks.comelsevierpure.com The reaction proceeds via a substitution mechanism where the chlorine atom is replaced by a hydroxyl group from water.

This suggests that this compound is likely susceptible to hydrolysis, yielding 2-nitro-2-propanol and hydrochloric acid (HCl). The formation of HCl would lead to a decrease in the pH of the surrounding medium.

Equation 2: Postulated Hydrolysis Reaction (CH₃)₂C(Cl)NO₂ + H₂O → (CH₃)₂C(OH)NO₂ + HCl

Table 2: Factors Influencing Hydrolytic Degradation of Halogenated Compounds

| Factor | Influence on Hydrolysis Rate | Rationale |

|---|---|---|

| pH | Rate generally increases with higher (alkaline) pH. scholaris.ca | The hydroxide (B78521) ion (OH⁻) is a more effective nucleophile than water for substitution reactions. |

| Temperature | Rate increases with temperature. | Follows Arrhenius-type kinetics, where higher temperature provides more energy to overcome the activation energy barrier. ntnu.no |

| Solvent Polarity | Rate is influenced by the polarity of the medium. | The stability of the carbocation intermediate in Sₙ1-type reactions is affected by solvent polarity. pbworks.com |

This interactive table outlines key factors that typically affect the hydrolysis rate of halogenated organic compounds.

In anoxic or reducing environments, such as saturated soils, sediments, and some groundwater systems, this compound can undergo reductive transformations. Two primary pathways are possible: reductive dehalogenation (removal of the chlorine atom) and denitrification (transformation of the nitro group).

Reductive dehalogenation involves the replacement of the chlorine atom with a hydrogen atom. This process has been observed for other halogenated aliphatic compounds under denitrifying conditions. nih.gov The reaction converts the chlorinated compound into its non-chlorinated analog, in this case, 2-nitropropane.

Denitrification involves the reduction of the nitro group. Aliphatic nitro compounds can be chemically reduced by various agents to form corresponding hydroxylamines or amines. commonorganicchemistry.comwikipedia.org Studies on 2-nitropropane have demonstrated its denitrification to nitrite (B80452) (NO₂⁻) and acetone. nih.gov This indicates that the nitro group is a reactive site for reduction.

It is plausible that both pathways can occur for this compound. The initial step could be the reduction of the nitro group to form 2-chloro-2-aminopropane, followed by dehalogenation, or vice versa. The relative importance of each pathway would depend on the specific environmental conditions, such as the redox potential and the types of chemical reductants present.

Biotic Transformation and Biodegradation Mechanisms

Microorganisms play a crucial role in the environmental degradation of many synthetic organic chemicals, including halogenated nitroparaffins. Biotic transformation can lead to the partial or complete mineralization of these compounds.

The presence of both a halogen and a nitro group on an aliphatic carbon makes this compound a xenobiotic compound that can be recalcitrant to microbial degradation. frontiersin.org However, microorganisms have evolved diverse enzymatic systems capable of transforming such compounds. nih.govnih.gov The degradation of halogenated nitroaromatic compounds has been more extensively studied and often involves initial reductive or oxidative attacks. nih.govnih.gov

For halogenated nitroaliphatics, microbial metabolism can proceed via several strategies:

Reductive Pathways: Under anaerobic or anoxic conditions, microorganisms can utilize the nitro group as an electron acceptor. This involves the reduction of the nitro group to nitroso, hydroxylamino, and finally amino groups. annualreviews.org Reductive dehalogenation can also occur, where the chlorinated compound serves as an electron acceptor. rsc.org

Oxidative Pathways: In aerobic environments, monooxygenase or dioxygenase enzymes can initiate degradation. mdpi.com These enzymes can catalyze the hydroxylation of the molecule, which may lead to the elimination of either the nitro group (as nitrite) or the chlorine atom (as chloride). eaht.org

The combination of a halogen and a nitro group on the same tertiary carbon presents a significant challenge for microbial enzymes, but the diversity of microbial catabolism suggests that degradation is feasible. nih.govrsc.org

The biodegradation of this compound would be catalyzed by specific classes of enzymes capable of acting on the nitro and chloro substituents.

Nitroreductases: These enzymes are crucial for the initial step in reductive pathways. They typically use reduced flavins (FMN or FAD) or nicotinamide (B372718) cofactors (NADH or NADPH) to catalyze the reduction of the nitro group to a hydroxylamino group. eaht.org This transformation is a common initial step in the degradation of many nitroaromatic compounds and is a likely first step for this compound in reducing environments. annualreviews.org

Dehalogenases: These enzymes catalyze the cleavage of carbon-halogen bonds. For a compound like this compound, a haloalkane dehalogenase could hydrolytically replace the chlorine atom with a hydroxyl group. Alternatively, reductive dehalogenases could remove the chlorine atom under anaerobic conditions. nih.gov

Oxygenases: Monooxygenases and dioxygenases are key enzymes in aerobic degradation pathways. mdpi.com A monooxygenase could hydroxylate the molecule, leading to instability and subsequent elimination of the nitro or chloro group. eaht.orgnih.gov For example, the degradation of some chloronitrophenols is initiated by monooxygenases that eliminate the nitro group as nitrite. nih.gov

The complete mineralization of this compound would likely involve a sequence of enzymatic reactions, starting with either nitroreduction or dehalogenation, followed by further transformations of the resulting intermediates and eventual entry into central metabolic pathways.

Table 3: Key Enzyme Classes in the Biodegradation of Halogenated Nitrocompounds

| Enzyme Class | Catalytic Function | Cofactors/Conditions |

|---|---|---|

| Nitroreductases | Reduction of -NO₂ to -NHOH or -NH₂ | NADH, NADPH; Often anaerobic eaht.org |

| Dehalogenases | Cleavage of C-Cl bond | Can be hydrolytic (aerobic) or reductive (anaerobic) nih.gov |

| Monooxygenases | Incorporation of one oxygen atom, can lead to hydroxylation and elimination of -NO₂ or -Cl | O₂, NADH, NADPH, FAD; Aerobic mdpi.comnih.gov |

| Dioxygenases | Incorporation of two oxygen atoms, often leading to ring cleavage in aromatics or destabilization of aliphatic structures | O₂, NADH; Aerobic eaht.org |

This interactive table describes the primary enzyme families involved in the degradation of compounds similar to this compound.

Environmental Distribution and Persistence Mechanisms

The distribution and persistence of this compound in the environment are governed by several key processes, including volatilization, solubility, and its susceptibility to degradation.

Physicochemical Properties and Environmental Partitioning

This compound is a colorless to slightly yellow liquid. guidechem.com Its vapor pressure and water solubility are critical determinants of its partitioning among air, water, and soil. With a vapor density of 4.3 times that of air, it is heavier than air, which will influence its dispersion in the atmosphere. guidechem.com

Due to its moderate volatility, this compound released to the soil or water is expected to have a tendency to partition into the atmosphere. Its slight solubility in water suggests that it will not be readily washed out of the atmosphere by rain, but it can be distributed in aquatic environments. who.int It is not expected to accumulate significantly in any single environmental compartment but rather to be distributed between air and water. who.int

The persistence of this compound is influenced by both abiotic and biotic degradation processes. It is considered stable under normal conditions but can become unstable if heated rapidly. guidechem.com Like its analog 2-nitropropane, it may undergo slow photolysis in the atmosphere when exposed to ultraviolet radiation. who.int The presence of a chlorine atom in the molecule may affect its degradation rate compared to 2-nitropropane.

In aquatic and terrestrial environments, the potential for biodegradation exists, although specific microbial degradation pathways for this compound have not been extensively documented. Studies on related chlorinated nitroaromatic compounds have shown that some microorganisms can utilize them as a source of carbon and energy, often involving initial reductive or oxidative steps to remove the nitro and chloro groups. researchgate.netplos.orgresearchgate.netfrontiersin.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Clear colorless to slightly yellow liquid guidechem.com |

| Vapor Density | 4.3 (Air = 1) guidechem.com |

| Stability | Stable, but unstable if heated rapidly guidechem.com |

| Compatibility | Incompatible with strong oxidizing agents, powdered aluminum, potassium guidechem.com |

Persistence in Environmental Compartments

The presence of the electron-withdrawing nitro and chloro groups can make the compound resistant to microbial attack, potentially leading to longer persistence in the environment. frontiersin.org The degradation of chlorinated nitroaromatic compounds is often a complex process. researchgate.net

Environmental Monitoring and Methodologies for Persistence Assessment

Effective monitoring and assessment of the persistence of this compound in the environment require robust analytical methodologies capable of detecting and quantifying the compound in various matrices such as air, water, and soil.

Sample Collection and Preparation

The collection of environmental samples for the analysis of volatile organic compounds like this compound requires specific procedures to prevent the loss of the analyte. For air monitoring, samples can be collected using sorbent tubes, such as those containing Chromosorb 106, followed by thermal or solvent desorption. osha.gov

For water samples, techniques like purge-and-trap or solid-phase extraction (SPE) can be employed to concentrate the analyte before analysis. energy.govepa.gov Soil and sediment samples typically require an extraction step with a suitable organic solvent.

Analytical Instrumentation

The primary analytical technique for the determination of this compound in environmental samples is gas chromatography (GC). who.int A variety of detectors can be coupled with GC for sensitive and selective detection:

Flame Ionization Detector (FID): A common detector for organic compounds, though it may lack the specificity required for complex environmental samples. who.intosha.gov

Electron Capture Detector (ECD): Highly sensitive to halogenated compounds, making it a suitable choice for detecting this compound. who.int

Mass Spectrometry (MS): Provides definitive identification and quantification of the compound, especially when operated in selected ion monitoring (SIM) mode. epa.gov

High-performance liquid chromatography (HPLC) with an ultraviolet (UV) detector can also be used as an alternative analytical method. who.int

Persistence Assessment Methodologies

The assessment of the persistence of this compound involves laboratory and field studies. Laboratory studies, such as aerobic and anaerobic biodegradation tests, can provide data on its potential to be degraded by microorganisms. Photodegradation studies can determine its stability when exposed to sunlight.

Field studies or monitoring of contaminated sites over time can provide real-world data on the persistence and transport of the compound in the environment. The development of specific analytical methods is crucial for accurately measuring the concentration of this compound and its degradation products in these studies.

Table 2: Potential Analytical Methods for Environmental Monitoring of this compound

| Analytical Technique | Sample Matrix | Sample Preparation | Detector |

| Gas Chromatography (GC) | Air | Sorbent Tube Collection, Thermal/Solvent Desorption osha.gov | FID, ECD, MS who.intosha.govepa.gov |

| Gas Chromatography (GC) | Water | Purge-and-Trap, Solid-Phase Extraction (SPE) energy.govepa.gov | FID, ECD, MS who.intepa.gov |

| Gas Chromatography (GC) | Soil/Sediment | Solvent Extraction | FID, ECD, MS |

| High-Performance Liquid Chromatography (HPLC) | Water | Direct Injection, SPE | UV Detector who.int |

Toxicological Profiles and Mechanistic Investigations of 2 Chloro 2 Nitropropane in Biological Systems

Metabolic Pathways and Biotransformation Mechanisms

Detailed metabolic pathways and biotransformation mechanisms for 2-chloro-2-nitropropane are not extensively documented in publicly available scientific literature. The presence of both a chloro and a nitro group on the same carbon atom suggests a complex metabolic fate that could involve several enzymatic systems. However, specific studies delineating the biotransformation pathways, intermediate metabolites, and the enzymes involved in the metabolism and detoxification of this compound are scarce.

Biotransformation Pathways and Intermediate Metabolite Generation

Specific biotransformation pathways for this compound have not been fully elucidated. For the related compound 2-nitropropane (B154153), metabolism is known to proceed via oxidative denitrification, a process that converts the nitroalkane to a ketone (acetone) and nitrite (B80452). This reaction is catalyzed by cytochrome P450 enzymes. It is plausible that this compound could undergo a similar oxidative denitrification process, potentially yielding 2-chloro-2-oxopropane (chloroacetone) and nitrite. However, without direct experimental evidence, this remains speculative. The generation of other intermediate metabolites through pathways such as reductive metabolism or conjugation reactions has not been specifically reported for this compound.

Enzymatic Systems Involved in Metabolism and Detoxification

The specific enzymatic systems responsible for the metabolism and detoxification of this compound have not been definitively identified. Based on the metabolism of structurally similar compounds, it is hypothesized that cytochrome P450 (CYP450) enzymes could play a role in its oxidative metabolism. nih.govcore.ac.uknih.govtoxplanet.comtg.org.au These enzymes are crucial for the metabolism of a wide range of xenobiotics. nih.govcore.ac.uknih.govtoxplanet.comtg.org.au

Additionally, glutathione (B108866) S-transferases (GSTs) are key enzymes in the detoxification of electrophilic compounds by catalyzing their conjugation with glutathione. soupro.com.brnih.govnih.govtandfonline.comsemanticscholar.org It is possible that GSTs are involved in the detoxification of this compound or its metabolites, although direct evidence for this is lacking. soupro.com.brnih.govnih.govtandfonline.comsemanticscholar.org

Role of Metabolic Activation in Toxicity

The concept of metabolic activation, where a parent compound is converted into a more toxic metabolite, is a cornerstone of toxicology. For many nitroaromatic compounds, metabolic activation is a prerequisite for their toxic and carcinogenic effects. In the case of 2-nitropropane, its genotoxicity is linked to its metabolic activation to reactive intermediates that can damage cellular macromolecules. It is plausible that the toxicity of this compound may also be dependent on its metabolic activation. Potential reactive intermediates could be formed through both oxidative and reductive pathways. However, specific studies identifying such reactive metabolites of this compound and their role in its toxicity are not currently available.

Cellular and Molecular Mechanisms of Toxicity

The cellular and molecular mechanisms underlying the toxicity of this compound are not well-defined in the scientific literature. Inferences are often drawn from studies on related nitroalkanes, but direct evidence specific to the chlorinated analog is limited.

Genotoxicity and DNA Adduct Formation: Molecular Pathways of Damage

There is a lack of specific studies investigating the genotoxicity and DNA adduct forming potential of this compound. Genotoxicity is the property of chemical agents that damages the genetic information within a cell causing mutations, which may lead to cancer. DNA adducts are segments of DNA bound to a cancer-causing chemical, and their formation is considered to be the initial step in chemical carcinogenesis. waocp.orgresearchgate.neteuropub.co.uk

For the related compound 2-nitropropane, genotoxicity has been observed, and it is known to induce DNA modifications. nih.govwho.int Studies on 2-nitropropane have shown that its metabolites can cause DNA damage, potentially through the formation of reactive species that interact with DNA bases. nih.govwho.int Whether this compound exhibits similar genotoxic properties and forms specific DNA adducts requires direct experimental investigation.

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

The potential for this compound to induce oxidative stress and generate reactive oxygen species (ROS) has not been specifically investigated. Oxidative stress is a state of imbalance between the production of ROS and the ability of the biological system to detoxify these reactive products. europa.euamazonaws.com ROS, such as superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide, can damage cells by reacting with lipids, proteins, and DNA. europa.euamazonaws.comisaac-scientific.comaumet.com

Impact on Cellular Respiration and Energy Metabolism

The integrity of cellular respiration and energy metabolism is critical for cell survival and function. Disruption of these processes, particularly within the mitochondria, can lead to severe cellular dysfunction and death. While direct studies on this compound are not extensively available, the effects can be inferred from the actions of other industrial chemicals and nitro-compounds that are known to target mitochondria.

Mitochondrial dysfunction is a pivotal event in many forms of chemically induced toxicity. The mitochondrial electron transport chain (mETC) is responsible for generating the bulk of cellular ATP through oxidative phosphorylation. Inhibition of the mETC complexes can lead to a bioenergetic crisis. nih.gov For instance, inhibitors of Complex I (like Rotenone) or Complex II (like TTFA) halt the flow of electrons, which not only decreases ATP synthesis but also leads to the generation of reactive oxygen species (ROS). nih.govyoutube.com Such ROS production can induce significant oxidative stress, damaging mitochondrial components and other cellular macromolecules.

Furthermore, direct inhibition of ATP synthase, the enzyme complex that utilizes the proton gradient to produce ATP, is another mechanism by which chemicals can disrupt energy metabolism. nih.govmedchemexpress.com A catastrophic decline in cellular ATP levels due to impaired mitochondrial function can trigger downstream events leading to either apoptosis or necrosis.

Interference with Enzyme Function and Cellular Signaling Pathways

The metabolic activation of xenobiotics by enzymes is a key determinant of their toxicity. For nitroalkanes like 2-nitropropane, metabolism is heavily implicated in its toxic and carcinogenic effects. The cytochrome P450 (CYP) family of enzymes, located primarily in the liver, plays a central role in metabolizing a vast array of foreign compounds. nih.gov

The metabolism of 2-nitropropane by liver microsomes is a cytochrome P450-dependent reaction that results in the release of nitrite and acetone (B3395972). nih.gov This process, known as oxidative denitrification, is considered a detoxification pathway. However, other metabolic pathways may lead to the formation of reactive intermediates that are responsible for the compound's genotoxicity. nih.gov For example, 2-nitropropane exists in equilibrium with its tautomer, propane-2-nitronate, which is significantly more genotoxic and is also a substrate for microsomal oxidative denitrification, likely catalyzed by cytochrome P-450. nih.govnih.gov The balance between these activation and detoxification pathways can significantly influence the toxic outcome.

Interference with cellular signaling pathways can disrupt normal cellular processes like proliferation, differentiation, and apoptosis. While specific signaling pathways affected by this compound have not been fully elucidated, the generation of oxidative stress and DNA damage are known to activate stress-response pathways, such as those involving p53, which can halt the cell cycle and initiate apoptosis.

Mechanisms of Apoptosis and Necrosis Induction

Cell death induced by toxic chemicals can occur through two primary mechanisms: apoptosis (programmed cell death) and necrosis (uncontrolled cell death). The choice of pathway often depends on the nature of the toxic insult and the extent of cellular damage.